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Compound of Interest

Compound Name: N1-Methoxymethyl picrinine

Cat. No.: B15587898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N¹-Methoxymethyl picrinine is a monoterpenoid indole alkaloid, a derivative of the natural

product picrinine. Picrinine was first isolated from the leaves of Alstonia scholaris, a plant with a

history of use in traditional medicine. The addition of a methoxymethyl group at the N¹ position

of the indole nucleus modifies the chemical properties of the parent compound, potentially

influencing its biological activity. This document provides a technical guide to the structure

elucidation of N¹-Methoxymethyl picrinine, consolidating available data and outlining the key

experimental methodologies employed in its characterization.

Physicochemical Properties
Property Value Source

Molecular Formula C₂₂H₂₆N₂O₄ N/A

Molecular Weight 382.5 g/mol N/A

CAS Number 1158845-78-3 N/A

Class Indole Alkaloid N/A
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The structural determination of N¹-Methoxymethyl picrinine relies on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). The logical workflow for its structure elucidation is outlined below.
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Caption: Workflow for the structure elucidation of N¹-Methoxymethyl picrinine.

Experimental Protocols
Detailed experimental data for the structure elucidation of N¹-Methoxymethyl picrinine is

primarily attributed to the work of Wang et al. (2009), who isolated the compound from a hydro-

alcoholic extract of Alstonia scholaris leaves. While the full publication containing the detailed

experimental procedures and raw data is not widely accessible, the general methodologies can

be inferred from standard practices in natural product chemistry.

Isolation of N¹-Methoxymethyl Picrinine
Plant Material and Extraction: Air-dried and powdered leaves of Alstonia scholaris are

subjected to extraction with a hydro-alcoholic solvent system (e.g., 70-80% ethanol in water)

at room temperature. The resulting extract is then concentrated under reduced pressure to

yield a crude residue.

Chromatographic Separation: The crude extract is subjected to silica gel column

chromatography. The column is typically eluted with a gradient solvent system of increasing

polarity, such as a mixture of hexane and ethyl acetate, followed by ethyl acetate and

methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

Fractions containing the compound of interest are pooled and further purified by repeated
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column chromatography or preparative high-performance liquid chromatography (HPLC) to

afford pure N¹-Methoxymethyl picrinine.

Spectroscopic Analysis
Mass Spectrometry (MS):

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical technique

for determining the elemental composition of a molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument)

equipped with an electrospray ionization source is used.

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Data Acquisition: The mass spectrum is acquired in positive ion mode. The accurate mass of

the protonated molecule [M+H]⁺ is measured.

Data Analysis: The measured accurate mass is used to calculate the elemental formula. For

N¹-Methoxymethyl picrinine (C₂₂H₂₆N₂O₄), the expected monoisotopic mass of the

protonated molecule is approximately 383.1965.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A suite of NMR experiments is necessary to elucidate the complex polycyclic structure of N¹-

Methoxymethyl picrinine.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃

or CD₃OD).

1D NMR Spectra:

¹H NMR: Provides information about the number of different types of protons and their

chemical environments. Key signals would include those for the aromatic protons of the

indole ring, the methoxymethyl group (a singlet for the OCH₃ and a singlet or AB quartet
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for the OCH₂N), the ethylidene group, and the various aliphatic protons of the polycyclic

core.

¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between

methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR Spectra:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings,

establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for assembling the carbon

skeleton and placing substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is essential for determining the relative stereochemistry of the

molecule.

Spectroscopic Data
Detailed ¹H and ¹³C NMR data, as well as HR-ESI-MS data for N¹-Methoxymethyl picrinine, are

not publicly available in detail at the time of this writing. The primary reference (Wang et al.,

2009) is not readily accessible. The following tables are placeholders for the expected data

based on the proposed structure.

Table 1: Hypothetical ¹H NMR Data for N¹-Methoxymethyl Picrinine (in CDCl₃)
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δ (ppm) Multiplicity J (Hz) Integration Assignment

[Expected

aromatic region]
m - 4H Ar-H

[Expected

methoxy region]
s - 3H N-CH₂-O-CH₃

[Expected

methylene

region]

s or d, d - 2H N-CH₂-O-CH₃

[Expected ester

methoxy]
s - 3H COOCH₃

[Various aliphatic

signals]
m, d, t, etc. - -

Polycyclic core

protons

[Expected

ethylidene

signals]

q, d - -
=CH-CH₃, =CH-

CH₃

Table 2: Hypothetical ¹³C NMR Data for N¹-Methoxymethyl Picrinine (in CDCl₃)

δ (ppm) Carbon Type Assignment

[Expected carbonyl region] C C=O (ester)

[Expected aromatic/olefinic

region]
C, CH

Aromatic and ethylidene

carbons

[Expected N-CH₂-O region] CH₂ N-CH₂-O-CH₃

[Expected methoxy region] CH₃ N-CH₂-O-CH₃

[Expected ester methoxy

region]
CH₃ COOCH₃

[Various aliphatic signals] C, CH, CH₂, CH₃ Polycyclic core carbons

Conclusion
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The structure elucidation of N¹-Methoxymethyl picrinine is a representative example of the

analytical chemistry workflow for natural products. It relies on the synergistic application of

isolation techniques and advanced spectroscopic methods. While the specific data from the

primary literature remains elusive, the established methodologies provide a clear path for the

confirmation of its complex molecular architecture. Further research to obtain and publish the

complete spectral data would be of significant value to the natural products and medicinal

chemistry communities.

To cite this document: BenchChem. [Elucidation of the Molecular Architecture of N¹-
Methoxymethyl Picrinine: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15587898#n1-methoxymethyl-picrinine-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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